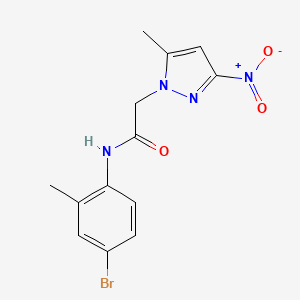![molecular formula C15H21N3O2S B6101326 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6101326.png)
2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, also known as L-838,417, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a variety of biological effects.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective agonist at the GABA-A receptor subtype containing the alpha-2 and alpha-3 subunits. This results in an increase in the activity of GABAergic neurons, which in turn leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to exhibit anxiolytic and antidepressant effects. It has also been shown to improve cognitive function in animal models of aging and neurological disorders. Additionally, this compound has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies, which makes it a useful tool for investigating the underlying mechanisms of anxiety and depression.
However, one limitation of using this compound in lab experiments is its relatively low potency. The effective dose of this compound is relatively high, which can make it difficult to administer in certain experimental paradigms. Additionally, the synthesis of this compound is relatively complex, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One potential direction is the investigation of its potential as a treatment for drug addiction and withdrawal symptoms. Another potential direction is the investigation of its potential as a treatment for cognitive impairment associated with aging and neurological disorders. Additionally, the development of more potent analogs of this compound could lead to the development of more effective treatments for anxiety and depression.
Synthesemethoden
The synthesis of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 3-thienylmethylamine with 3-(chloromethyl)-5-methylisoxazole in the presence of sodium hydride. The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield the final product. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. This compound has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have potential as a treatment for cognitive impairment associated with aging and neurological disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-[4-(1,2-oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-6-1-15-11-17(10-14-2-7-20-16-14)4-5-18(15)9-13-3-8-21-12-13/h2-3,7-8,12,15,19H,1,4-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCHUYAFCXKZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NOC=C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)

![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6101297.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6101304.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6101321.png)
![(4-chlorophenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6101323.png)
